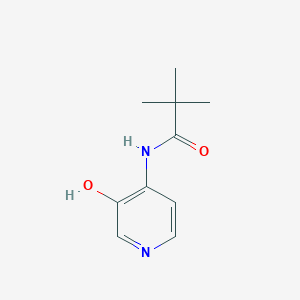

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

Description

Properties

IUPAC Name |

N-(3-hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNFSZMIMUTCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434485 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-93-0 | |

| Record name | N-(3-Hydroxypyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the scientific attributes of this heterocyclic compound. The guide details the molecular structure, physicochemical properties, and provides a plausible synthetic route with a discussion of the underlying chemical principles. Methodologies for spectroscopic characterization are also presented to facilitate its identification and quality assessment.

Introduction

This compound, a substituted pyridine derivative, belongs to a class of compounds that are of significant interest in medicinal chemistry. The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The presence of a hydroxyl group and an amide linkage in the structure of this compound suggests its potential for diverse chemical modifications and as a pharmacophore in drug design. This guide aims to consolidate the available chemical data and provide a scientific foundation for its further investigation and application.

Molecular Structure and Identifiers

The chemical structure of this compound consists of a 3-hydroxypyridine core with a 2,2-dimethyl-propionamide (pivalamide) group attached to the amino group at the 4-position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 169205-93-0[1][2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₂[1][2][3] |

| Molecular Weight | 194.23 g/mol [1][2][3] |

| SMILES | CC(C)(C)C(=O)Nc1ccncc1O[2][3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its structure and data for related compounds, the following properties can be inferred and are provided for guidance.

| Property | Predicted/Inferred Value | Notes |

| Physical State | Solid | Based on related N-acyl aminopyridines. |

| Melting Point | Not available | Experimental determination is required. |

| Solubility | Soluble in polar organic solvents | Expected to be soluble in methanol, ethanol, DMSO, and DMF. Solubility in water is likely to be moderate due to the presence of hydrogen bond donors and acceptors, but limited by the hydrophobic pivaloyl group. |

| pKa | ~4-5 (pyridinium)~9-10 (phenol) | The pyridinium nitrogen will be basic, while the hydroxyl group will be weakly acidic. A predicted pKa value for a similar compound, N-(3-HYDROXYPYRIDIN-3-YL)PIVALAMIDE, is 8.35±0.10. |

Synthesis

The synthesis of this compound can be achieved through the acylation of 4-amino-3-hydroxypyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction.

Sources

An In-depth Technical Guide to N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its potential biological activities based on structural analogies to known bioactive molecules. The guide is intended for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction

This compound, with the CAS Number 169205-93-0, is a substituted hydroxypyridine derivative.[1] The core structure, featuring a 3-hydroxypyridine moiety, is a recognized pharmacophore present in a variety of biologically active compounds. The strategic placement of a pivaloyl amide group suggests its potential as a stable and synthetically versatile intermediate for the development of novel small molecule therapeutics. This guide aims to consolidate the available technical information and provide expert insights into the synthesis and potential utility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic and screening protocols.

| Property | Value | Source(s) |

| CAS Number | 169205-93-0 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Solid (predicted) | Inferred from similar compounds |

| SMILES | CC(C)(C)C(=O)Nc1ccncc1O | Inferred from structure |

| InChI | 1S/C10H14N2O2/c1-10(2,3)9(14)12-7-4-5-11-6-8(7)13/h4-6,13H,1-3H3,(H,11,12,14) | Inferred from structure |

Synthesis Protocol: Chemoselective N-Acylation

The synthesis of this compound can be efficiently achieved through the chemoselective N-acylation of 4-amino-3-hydroxypyridine with pivaloyl chloride. The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the starting material necessitates a carefully designed reaction strategy to ensure selective acylation of the amine.

Rationale for Synthetic Approach

Direct acylation of molecules bearing multiple nucleophilic sites, such as 4-amino-3-hydroxypyridine, often leads to a mixture of N-acylated, O-acylated, and di-acylated products. To achieve chemoselective N-acylation, the reaction is best performed under conditions that favor the nucleophilicity of the amino group over the hydroxyl group. While acidic conditions can be employed for selective O-acylation of hydroxyamino acids by protonating the amine, a basic or neutral medium is generally preferred for N-acylation. The use of a non-nucleophilic base can facilitate the deprotonation of the amine, enhancing its reactivity towards the acylating agent.

Proposed Experimental Protocol

This protocol is based on established methods for the N-acylation of aminopyridines.

Materials:

-

4-Amino-3-hydroxypyridine

-

Pivaloyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-hydroxypyridine (1.0 eq). Dissolve the starting material in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to the stirred solution.

-

Acylation: Slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Self-Validating System and Causality

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the reaction of pivaloyl chloride with atmospheric moisture, which would lead to the formation of pivalic acid and reduce the yield of the desired product.

-

Anhydrous Solvents: Anhydrous DCM is used as the solvent to prevent any water-induced side reactions.

-

Role of Triethylamine: Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic and halt the reaction.

-

Controlled Addition at 0 °C: The dropwise addition of pivaloyl chloride at 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of potential side products.

-

Aqueous Work-up: The wash with saturated aqueous NaHCO₃ neutralizes any remaining HCl and excess pivaloyl chloride. The subsequent brine wash helps to remove any residual water from the organic layer.

Potential Applications in Drug Discovery and Development

While there is no specific biological activity reported for this compound in the public domain, its structural features suggest several potential avenues for investigation in drug discovery.

Kinase Inhibitor Scaffolding

The aminopyridine scaffold is a well-established core structure in a multitude of kinase inhibitors. The nitrogen atoms of the pyridine ring can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The 3-hydroxy group provides a valuable handle for further structural modification to enhance potency and selectivity. The pivaloyl group, with its bulky tert-butyl moiety, can be explored for its potential to occupy hydrophobic pockets within the kinase domain.

Modulators of Neurological Targets

The starting material, 4-amino-3-hydroxypyridine, has been described as a cholinergic agent. This suggests that derivatives, including the title compound, could be investigated for their potential to modulate nicotinic or muscarinic acetylcholine receptors, which are important targets for neurodegenerative diseases such as Alzheimer's disease.

Anti-infective Agents

Substituted pyridines have demonstrated a broad spectrum of anti-infective properties, including anti-malarial, anti-fungal, and anti-bacterial activities. The 3-hydroxypyridine moiety, in particular, is known for its iron-chelating properties, a mechanism that can be exploited to inhibit the growth of iron-dependent pathogens.

Predictive Spectral Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The coupling patterns will be indicative of their relative positions.

-

Amide Proton (NH): A broad singlet, the chemical shift of which will be solvent-dependent, typically in the range of δ 8.0-10.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet, also solvent-dependent, likely in the range of δ 9.0-11.0 ppm.

-

tert-Butyl Protons: A sharp singlet at approximately δ 1.2-1.4 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the downfield region, around δ 170-180 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-160 ppm.

-

Quaternary Carbon (tert-Butyl): A signal around δ 35-45 ppm.

-

Methyl Carbons (tert-Butyl): A signal around δ 25-30 ppm.

IR Spectroscopy (Predicted)

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II): An absorption band around 1510-1550 cm⁻¹.

-

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 194.23.

-

Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the tert-butyl group and cleavage of the amide bond.

Visualization of Synthetic Pathway

The synthesis of this compound is a straightforward acylation reaction. The logical workflow is depicted below.

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a readily accessible heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a robust and logical protocol for its synthesis, based on well-established chemical principles. While its biological activities remain to be elucidated, its structural similarity to known bioactive molecules suggests that it is a promising candidate for screening in various drug discovery programs, particularly in the areas of oncology, neurobiology, and infectious diseases. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

Amerigo Scientific. This compound. [Link] Accessed: January 12, 2026.

Sources

Unveiling the Core Mechanism of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide: A Technical Guide to a Putative Iron Chelator

Abstract

This technical guide delineates the proposed mechanism of action for N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a compound belonging to the 3-hydroxy-pyridin-4-one class. Based on extensive evidence for this chemical family, we hypothesize that its primary mode of action is the chelation of ferric iron (Fe³⁺). This document provides a comprehensive scientific rationale for this hypothesis, detailing the physicochemical basis of iron chelation by the 3-hydroxy-pyridin-4-one moiety. Furthermore, we present a suite of robust, self-validating experimental protocols for researchers to rigorously test and confirm this mechanism. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents, particularly those targeting iron-dependent pathologies.

Introduction: The Central Role of Iron and the Therapeutic Potential of Chelators

Iron is an indispensable element for nearly all living organisms, playing a critical role in a myriad of physiological processes, from oxygen transport and cellular respiration to DNA synthesis and repair. However, the very redox activity that makes iron essential also renders it potentially toxic. An excess of labile iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions, leading to oxidative stress and cellular damage.

Consequently, iron homeostasis is tightly regulated. In vertebrates, iron is sequestered by high-affinity iron-binding proteins to limit its free concentration[1]. Pathogenic microorganisms have evolved sophisticated mechanisms to acquire iron from their hosts, often employing low-molecular-weight, high-affinity iron chelators known as siderophores[1][2]. The therapeutic strategy of iron chelation, therefore, presents a powerful approach to either mitigate the toxic effects of iron overload or to induce iron starvation in pathogenic microbes[1][3]. The 3-hydroxy-pyridin-4-one class of compounds has emerged as a promising scaffold for the development of orally active iron chelators[3][4][5].

Proposed Mechanism of Action: Bidentate Chelation of Ferric Iron

The core of our hypothesis lies in the structural features of this compound. The 3-hydroxy-pyridin-4-one moiety provides a bidentate binding site for metal ions, with the hydroxyl and keto groups acting as the key coordinating ligands[6]. This arrangement is particularly effective for chelating hard Lewis acids like ferric iron (Fe³⁺).

The proposed chelation mechanism involves the deprotonation of the 3-hydroxyl group, allowing for the formation of a stable five-membered ring with the ferric ion, coordinated by the two oxygen atoms. Typically, three molecules of a bidentate 3-hydroxy-pyridin-4-one ligand will coordinate with one ferric ion to form a stable, neutral 3:1 hexadentate complex[5]. This complex formation effectively sequesters the iron, preventing it from participating in redox cycling and rendering it unavailable for biological processes. The stability of these complexes is a critical determinant of the chelator's efficacy[4].

The following diagram illustrates the proposed bidentate chelation of a ferric ion by the 3-hydroxy-pyridin-4-one moiety.

Caption: Proposed bidentate chelation of a ferric ion by the 3-hydroxy-pyridin-4-one moiety.

Experimental Validation: A Step-by-Step Guide

To rigorously validate the proposed mechanism of action, a series of experiments should be conducted. The following protocols are designed to be self-validating, providing a clear and comprehensive picture of the compound's iron-chelating capabilities.

Physicochemical Characterization of Iron Chelation

The initial step is to confirm and quantify the interaction between this compound and ferric ions in a cell-free system.

Rationale: The formation of a complex between a ligand and a metal ion often results in a shift in the maximum absorbance wavelength (λmax) and a change in molar absorptivity. This allows for the determination of complex stoichiometry and stability constants.

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a 10 mM stock solution of FeCl₃ in 0.1 M HCl to prevent hydrolysis.

-

-

Spectrophotometric Titration:

-

In a series of cuvettes, maintain a constant concentration of the compound (e.g., 100 µM) in a buffered solution at physiological pH (e.g., 100 mM HEPES, pH 7.4).

-

Add increasing concentrations of FeCl₃ to each cuvette.

-

Record the UV-Vis spectrum (200-800 nm) for each solution.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the λmax of the complex.

-

Plot the change in absorbance against the molar ratio of [Fe³⁺]/[Compound]. The inflection point of the curve will indicate the stoichiometry of the complex.

-

Use appropriate software to calculate the binding or stability constants[6].

-

Rationale: Potentiometry can be used to determine the protonation constants (pKa) of the ligand and the stability constants of the metal-ligand complexes[6].

Protocol:

-

Solution Preparation: Prepare solutions of the compound, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations.

-

Titration:

-

Titrate a solution of the compound and HCl with the standardized NaOH solution.

-

Repeat the titration in the presence of a known concentration of FeCl₃.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added.

-

Use specialized software to analyze the titration curves and determine the pKa values and stability constants.

-

In Vitro Iron Chelation Assays

These assays provide a more direct measure of the compound's ability to sequester iron.

Rationale: The CAS assay is a universal method for detecting iron chelators. It is a competition-based assay where the compound competes with the CAS-iron complex for the iron. A color change from blue to orange/yellow indicates a positive result[2][7][8].

Protocol:

-

Preparation of CAS Assay Solution: Prepare the CAS assay solution as described by Schwyn and Neilands[8].

-

Assay Procedure:

-

Add a solution of this compound at various concentrations to the wells of a microplate.

-

Add the CAS assay solution to each well.

-

Incubate at room temperature for a specified time (e.g., 20-30 minutes).

-

-

Data Analysis:

-

Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.

-

The percentage of siderophore activity can be calculated relative to a blank.

-

Sources

- 1. QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron mobilization from myocardial cells by 3-hydroxypyridin-4-one chelators: studies in rat heart cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Siderophore-Mediated Interactions Determine the Disease Suppressiveness of Microbial Consortia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis of a Promising Heterocyclic Amide

The journey of a molecule from conceptualization to a potential therapeutic agent is paved with intricate chemical transformations. This guide provides a comprehensive technical overview of the synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, my objective is not merely to present a series of steps but to illuminate the underlying chemical principles and strategic considerations that guide the synthesis of this molecule. This document is structured to empower researchers with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot the process, fostering innovation in the development of novel pyridine-based compounds.

Strategic Analysis of the Target Molecule

This compound is characterized by a 3-hydroxypyridine core, an amide linkage at the 4-position, and a sterically demanding pivaloyl group. The synthetic strategy must address two primary challenges: the regioselective introduction of the amino group ortho to the hydroxyl group on the pyridine ring and the chemoselective N-acylation of the resulting 4-amino-3-hydroxypyridine. The presence of two nucleophilic sites—the amino and hydroxyl groups—necessitates a carefully controlled acylation step to prevent O-acylation.

Synthesis of the Key Intermediate: 4-Amino-3-hydroxypyridine

The successful synthesis of the target molecule hinges on the efficient preparation of the key intermediate, 4-amino-3-hydroxypyridine. Two principal retrosynthetic pathways are considered, starting from either 3-hydroxypyridine or a substituted 4-chloropyridine.

Pathway A: From 3-Hydroxypyridine

This approach involves the introduction of an amino group at the 4-position of the commercially available 3-hydroxypyridine. A common strategy is to first introduce a nitro group, which can then be reduced to the desired amine.

Experimental Protocol: Nitration of 3-Hydroxypyridine and Subsequent Reduction

-

Nitration: To a solution of 3-hydroxypyridine in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature. The reaction is stirred at this temperature for several hours and then allowed to warm to room temperature.

-

Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the pH is adjusted to neutral with a suitable base (e.g., sodium carbonate or ammonium hydroxide). The precipitated 3-hydroxy-4-nitropyridine is collected by filtration, washed with cold water, and dried.

-

Reduction: The 3-hydroxy-4-nitropyridine is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and a catalyst (e.g., palladium on carbon) is added. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

-

Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 4-amino-3-hydroxypyridine. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Pathway B: From 4-Chloropyridine Derivatives

An alternative route begins with a 4-chloropyridine derivative, where the chlorine atom is displaced by an amino group, followed by the introduction of the hydroxyl group. A plausible approach involves the use of 2-chloro-4-nitropyridine as a starting material.

Experimental Protocol: Amination of 2-Chloro-4-nitropyridine and Subsequent Hydrolysis

-

Amination: 2-Chloro-4-nitropyridine is reacted with a source of ammonia, such as aqueous or alcoholic ammonia, in a sealed vessel at elevated temperatures. This nucleophilic aromatic substitution yields 2-amino-4-nitropyridine.

-

Diazotization and Hydrolysis: The 2-amino-4-nitropyridine is then diazotized using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. The resulting diazonium salt is carefully heated in the presence of water to hydrolyze it to 3-hydroxy-4-nitropyridine.

-

Reduction: The nitro group is then reduced to an amino group as described in Pathway A.

Data Presentation: Comparison of Starting Material Pathways

| Feature | Pathway A (from 3-Hydroxypyridine) | Pathway B (from 4-Chloropyridine) |

| Starting Material | 3-Hydroxypyridine | 2-Chloro-4-nitropyridine |

| Key Steps | Nitration, Reduction | Amination, Diazotization/Hydrolysis, Reduction |

| Advantages | More direct route, fewer steps. | May offer different regiochemical control. |

| Challenges | Control of nitration regioselectivity. | Handling of potentially hazardous diazonium intermediates. |

Chemoselective N-Pivaloylation: The Core Transformation

The critical step in this synthesis is the selective acylation of the amino group of 4-amino-3-hydroxypyridine with pivaloyl chloride in the presence of a free hydroxyl group. The higher nucleophilicity of the amino group compared to the phenolic hydroxyl group is the basis for this selectivity.

Causality Behind Experimental Choices:

-

Acylating Agent: Pivaloyl chloride is chosen for its bulky tert-butyl group, which can influence the reactivity and properties of the final molecule.

-

Solvent: A non-protic solvent such as pyridine, dichloromethane (DCM), or N,N-dimethylformamide (DMF) is typically used to avoid side reactions with the solvent. Pyridine can also act as a base to neutralize the HCl byproduct.

-

Base: A non-nucleophilic base like triethylamine or pyridine is essential to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

-

Temperature: The reaction is usually carried out at low temperatures (e.g., 0 °C to room temperature) to enhance selectivity and minimize side reactions.

Experimental Protocol: N-Pivaloylation of 4-Amino-3-hydroxypyridine

-

Reaction Setup: 4-Amino-3-hydroxypyridine is dissolved or suspended in a dry, inert solvent (e.g., pyridine or DCM) under an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base such as triethylamine (1.1-1.5 equivalents) is added.

-

Addition of Acylating Agent: The solution is cooled in an ice bath, and pivaloyl chloride (1.0-1.2 equivalents) is added dropwise with vigorous stirring.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexanes or ethanol/water).

Mandatory Visualization: Synthesis Pathway Diagram

Caption: Overall synthesis pathway from 3-Hydroxypyridine.

Characterization and Validation

The identity and purity of the final product, this compound, must be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the pyridine ring protons, a singlet for the tert-butyl group, and broad singlets for the NH and OH protons.

-

¹³C NMR: Signals corresponding to the pyridine ring carbons, the amide carbonyl, and the quaternary and methyl carbons of the pivaloyl group should be observed.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands should be present for the O-H stretch (broad), N-H stretch, C=O stretch (amide I), and N-H bend (amide II).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₁₄N₂O₂, MW: 194.23 g/mol ) should be observed.[1][2]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through in-process controls and final product analysis.

-

TLC Monitoring: At each stage, TLC is a crucial tool to assess reaction completion, identify the formation of byproducts, and guide the purification process.

-

Spectroscopic Confirmation: The structural integrity of the intermediate and final product should be rigorously confirmed by NMR, IR, and MS, comparing the obtained data with expected values.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the final compound, ensuring it meets the standards required for further research and development.

Conclusion and Future Perspectives

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity. The pathways and protocols outlined in this guide provide a robust framework for its successful preparation. The versatility of the pyridine core and the potential for further functionalization of the hydroxyl group open up avenues for the creation of a library of related compounds for structure-activity relationship (SAR) studies. As our understanding of the chemical biology of such scaffolds grows, so too will the importance of efficient and scalable synthetic routes like the one detailed here.

References

-

PubChem. Propanamide, N,N-dimethyl-. [Link]

- Singh, T., Lakhan, R., & Singh, G. S. (2013).

- Wang, R., & Xu, J. (2009). Selective alkylation of aminophenols. Arkivoc, 2010(11), 292-300.

-

Alichem. N-(3-Hydroxy-pyridin-4-yl)-2, 2-dimethyl-propionamide. [Link]

-

Amerigo Scientific. This compound. [Link]

Sources

N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide literature review

An In-depth Technical Guide to N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide: A Potential Prolyl Hydroxylase Inhibitor

Introduction

This compound is a small molecule belonging to the pyridine derivatives class of compounds.[1][2] Its structure, featuring a hydroxypyridine core, positions it as a compelling candidate for investigation as a prolyl hydroxylase (PHD) inhibitor. The inhibition of PHD enzymes is a clinically validated therapeutic strategy for stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to hypoxia.[3] This stabilization can trigger a cascade of downstream physiological effects, most notably an increase in the production of erythropoietin (EPO), which is crucial for the formation of red blood cells. Consequently, PHD inhibitors are at the forefront of developing novel treatments for anemia associated with chronic kidney disease and other related conditions.[4]

This technical guide provides a comprehensive overview of this compound, from its synthesis and proposed mechanism of action to detailed experimental protocols for its biological evaluation. While specific preclinical and clinical data for this particular compound are not extensively available in the public domain, this document will leverage data from well-characterized PHD inhibitors to illustrate the principles of its potential action and the methodologies for its scientific investigation.

Synthesis and Characterization

The synthesis of this compound can be logically achieved through the acylation of 4-amino-3-hydroxypyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine ring attacks the electrophilic carbonyl carbon of the acyl chloride.

Proposed Synthetic Pathway

A plausible synthetic route involves the reaction of 4-amino-3-hydroxypyridine with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) or a similar inert solvent is typically used for this type of reaction.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a stirred solution of 4-amino-3-hydroxypyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM, approximately 0.6 mL/mmol of the amine) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into water and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide and hydroxyl groups.

Mechanism of Action: Prolyl Hydroxylase Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of prolyl hydroxylase domain (PHD) enzymes. These enzymes are crucial for the oxygen-dependent regulation of HIF-1α.

The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is continuously produced but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues (Pro402 and Pro564 in humans) within the oxygen-dependent degradation domain (ODDD) of HIF-1α by PHD enzymes.[3] This hydroxylation event allows for the recognition and binding of the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The VHL complex then polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[5]

Under low oxygen conditions (hypoxia), PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the expression of genes involved in angiogenesis, erythropoiesis (e.g., EPO), and glucose metabolism.

Caption: Workflow for a colorimetric PHD2 inhibition assay.

Detailed Protocol

-

Reaction Mixture Preparation: Prepare a reaction mixture containing PHD2 enzyme, a synthetic HIF-1α peptide substrate, ferrous iron (Fe(II)), and ascorbate in a suitable buffer.

-

Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding α-ketoglutarate.

-

Reaction Quenching: After a specific time (e.g., 10-30 minutes), stop the reaction by adding an acid or a chelating agent like EDTA.

-

α-KG Detection: Add 2,4-dinitrophenylhydrazine (2,4-DNPH) to derivatize the remaining α-KG. This reaction forms a colored product.

-

Data Analysis: Measure the absorbance of the colored product using a plate reader. A higher absorbance indicates more remaining α-KG and thus greater PHD2 inhibition. Calculate IC₅₀ values from the dose-response curve.

Western Blot for HIF-1α Stabilization

This assay directly visualizes the stabilization of HIF-1α protein in cells treated with the test compound. [3][4]

Detailed Protocol

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or a relevant cancer cell line) and treat with various concentrations of this compound for a specified time (e.g., 4-8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the fold-increase in HIF-1α levels.

HRE-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the stabilized HIF-1α. [3][4]

Caption: Workflow for an HRE-luciferase reporter assay.

Detailed Protocol

-

Transfection: Transfect cells (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of a promoter with multiple HREs. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the transfected cells with different concentrations of this compound.

-

Cell Lysis: After the treatment period, lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate. If a control plasmid was used, measure its activity as well.

-

Data Analysis: Normalize the HRE-driven luciferase activity to the control luciferase activity. An increase in the normalized luciferase activity indicates an increase in HIF-1 transcriptional activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, primarily through the inhibition of prolyl hydroxylase enzymes. Its structural features suggest a strong potential to stabilize HIF-1α, thereby stimulating erythropoiesis and offering a potential treatment for anemia. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive biological evaluation of this and related compounds. Further research is warranted to determine its specific potency, selectivity, and pharmacokinetic properties to fully elucidate its therapeutic potential. Additionally, exploring its capacity as an iron chelator and antimicrobial agent could open up new avenues for its application in medicine.

References

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

An In-depth Technical Guide to the Proposed Synthesis of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

Authored by a Senior Application Scientist

Abstract

This technical guide outlines a comprehensive, proposed synthetic pathway for this compound, a novel pyridinyl amide derivative. In the absence of direct literature precedent for this specific molecule, this document leverages established principles of organic synthesis and analogous transformations to provide a robust and scientifically grounded protocol. The proposed synthesis commences with the commercially available precursor, 4-amino-3-hydroxypyridine, and proceeds via a selective N-acylation. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and a framework for the characterization of the target compound.

Introduction and Rationale

Pyridinyl and hydroxypyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] The 3-hydroxypyridine motif, in particular, is a key component in molecules designed to target various biological pathways, including those involved in bacterial infections and neurological disorders.[1][3][4] The amide functional group is also a cornerstone of drug design, offering a stable linkage with defined hydrogen bonding capabilities. The combination of a 3-hydroxypyridine core with a sterically bulky tert-butyl amide, as in the target molecule this compound, presents an intriguing candidate for biological screening. The bulky pivaloyl group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity.

This guide provides a detailed, logical framework for the synthesis of this target compound, addressing the key challenge of selective acylation in a molecule with multiple potentially reactive sites.

Proposed Synthetic Pathway

The most direct and logical approach to the synthesis of this compound is the selective N-acylation of 4-amino-3-hydroxypyridine with 2,2-dimethylpropionyl chloride (pivaloyl chloride).

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to 4-amino-3-hydroxypyridine and pivaloyl chloride. This is a common and generally high-yielding transformation.

Caption: Retrosynthetic analysis of the target molecule.

Reaction Mechanism and Causality

The synthesis hinges on the greater nucleophilicity of the exocyclic amino group at the 4-position compared to the endocyclic ring nitrogen and the phenolic hydroxyl group. The amino group is a stronger nucleophile, and under appropriate basic conditions, it will preferentially attack the electrophilic carbonyl carbon of the pivaloyl chloride.

The choice of base is critical. A non-nucleophilic organic base such as triethylamine (TEA) or pyridine is recommended. These bases will scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without competing in the acylation reaction. The use of a stronger base, such as an inorganic hydroxide, could deprotonate the phenolic hydroxyl group, leading to a mixture of N- and O-acylated products.

Caption: Proposed synthetic workflow.

Experimental Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| 4-Amino-3-hydroxypyridine | ≥98% | Commercially Available | 52334-53-9[5] |

| Pivaloyl Chloride | ≥99% | Commercially Available | 3282-30-2 |

| Pyridine | Anhydrous, ≥99.8% | Commercially Available | 110-86-1 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | 75-09-2 |

| Saturated Sodium Bicarbonate | Reagent Grade | - | - |

| Anhydrous Magnesium Sulfate | Reagent Grade | - | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-amino-3-hydroxypyridine (1.10 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (40 mL) and anhydrous pyridine (1.62 mL, 20.0 mmol, 2.0 equivalents). Stir the mixture at room temperature until all solids have dissolved. The solution may have a pale yellow to brown color.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

-

Addition of Acylating Agent: Add pivaloyl chloride (1.23 mL, 10.0 mmol, 1.0 equivalent) dropwise to the cooled solution over a period of 10-15 minutes using a syringe. Maintain the temperature at 0 °C during the addition. A precipitate (pyridinium hydrochloride) may form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting material.

-

Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure this compound.

Characterization and Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (to be determined) |

| Solubility | Soluble in methanol, dichloromethane, DMSO |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.5-10.5 (s, 1H, -OH)

-

δ 8.5-9.5 (s, 1H, -NH)

-

δ 8.0-8.2 (m, 2H, pyridine protons)

-

δ 7.0-7.2 (m, 1H, pyridine proton)

-

δ 1.25 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 176.0 (C=O)

-

δ 150.0 (C-OH)

-

δ 145.0, 140.0, 125.0, 115.0 (pyridine carbons)

-

δ 39.0 (quaternary carbon of t-butyl)

-

δ 27.0 (-C(CH₃)₃)

-

-

Mass Spectrometry (ESI+):

-

m/z = 195.11 [M+H]⁺

-

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The formation of a precipitate upon addition of pivaloyl chloride is an initial indicator of the reaction's progress. The primary method of validation is TLC analysis, which will clearly distinguish the starting material from the less polar product. The final confirmation of the structure and purity will be achieved through the comprehensive spectroscopic analysis outlined above. Any significant deviation from the expected spectra would indicate the formation of byproducts, such as the O-acylated isomer, necessitating optimization of the reaction conditions.

Conclusion

This technical guide presents a well-reasoned and detailed synthetic protocol for this compound. By leveraging fundamental principles of organic chemistry and drawing upon established methodologies for the synthesis of related pyridine derivatives, this document provides a reliable starting point for the preparation of this novel compound. The successful synthesis and characterization of this molecule will provide a valuable addition to the chemical toolbox for researchers in drug discovery and development.

References

-

ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

PubChem. (n.d.). 3-hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]

-

MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]

-

PubMed. (2020). Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]

-

PubChem. (n.d.). Propionamide. Retrieved from [Link]

-

MDPI. (2021). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Retrieved from [Link]

-

PubMed. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Retrieved from [Link]

-

PubMed. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]

-

PubMed. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Retrieved from [Link]

-

PubMed. (2021). Design and Synthesis of 3-Hydroxy-pyridin-4(1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa. Retrieved from [Link]

-

PubMed. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 3-Hydroxy-pyridin-4(1 H)-ones-Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Solubility and Stability of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

This guide provides a comprehensive technical overview of the critical physicochemical properties of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, focusing on its solubility and stability. The information herein is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction and Compound Profile

This compound (CAS Number: 169205-93-0) is a heterocyclic compound featuring a 3-hydroxypyridine core functionalized with a pivaloyl (2,2-dimethyl-propionamide) group at the 4-position.[1][2] Compounds of the 3-hydroxy-4-pyridinone class are of significant interest in medicinal chemistry, often investigated for their metal-chelating properties and potential therapeutic applications.[3][4] A thorough understanding of the solubility and stability of this molecule is paramount for its effective application, from ensuring accurate concentrations in biological assays to developing stable formulations for preclinical studies.

This document outlines the fundamental physicochemical characteristics of the compound and provides field-proven, step-by-step protocols for evaluating its solubility and stability profiles.

Physicochemical Properties

A foundational understanding of a compound's intrinsic properties is essential to predict its behavior in various experimental and formulation settings. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 169205-93-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Physical Form | Solid | |

| pKa (Pyridine Nitrogen) | ~5.2 (Predicted) | [5] |

| pKa (Hydroxyl Group) | ~9-10 (Predicted) | [6] |

Solubility Profile: A Duality of pH and Polarity

Solubility is a critical parameter that dictates a compound's utility. For this compound, its amphoteric nature, arising from the basic pyridine nitrogen and the acidic hydroxyl group, suggests that its aqueous solubility will be highly pH-dependent.

Aqueous Solubility

The solubility of this compound in aqueous media is governed by the pH-partition hypothesis.

-

Acidic pH (pH < 4): At pH values significantly below the pKa of the pyridine nitrogen (~5.2), the nitrogen atom will be protonated. This results in a cationic species, which is expected to have significantly higher aqueous solubility compared to the neutral form.

-

Neutral pH (pH ~7.4): Near physiological pH, the compound will exist predominantly in its neutral, uncharged form. This form typically exhibits the lowest aqueous solubility (intrinsic solubility).

-

Alkaline pH (pH > 10): At pH values above the pKa of the hydroxyl group (~9-10), the proton will be abstracted, forming an anionic phenolate-like species. This charged form will also lead to increased aqueous solubility.

Organic Solvent Solubility

For non-aqueous applications, such as stock solution preparation for in vitro screening, solubility in common organic solvents is crucial. Based on its structure, which contains both polar (hydroxyl, amide, pyridine) and non-polar (tert-butyl) groups, the compound is expected to be soluble in polar aprotic solvents like DMSO and DMF, and in lower alcohols like ethanol and methanol.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility.

Rationale: This method ensures that the solution is fully saturated with the compound, providing a true measure of its thermodynamic solubility limit under specific conditions (e.g., pH, temperature), which is essential for accurate downstream experiments.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., 2.0, 5.0, 7.4, 10.0) or the desired organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours. This extended time is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Visualization: Solubility Determination Workflow

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Hydroxy-4-pyridinone derivatives designed for fluorescence studies to determine interaction with amyloid protein as well as cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Therapeutic Targets of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide

This guide provides a comprehensive exploration of the potential therapeutic targets of N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide, a heterocyclic compound with potential pharmacological applications.[1][2] Drawing from established principles of medicinal chemistry and pharmacology, this document will delve into the structural motifs of the molecule to postulate its most likely biological activities and provide a roadmap for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and similar molecules.

Introduction and Structural Rationale

This compound is a small molecule featuring a 3-hydroxypyridine core.[1][2] The 3-hydroxypyridine moiety is a key structural feature found in numerous bioactive compounds and serves as a versatile building block in the pharmaceutical industry.[3] Its solubility in both alcohol and water enhances its utility in drug formulation.[3] The presence of both a hydroxyl and a pyridine nitrogen atom in a specific arrangement suggests the potential for metal chelation, a mechanism of action for several established drugs. Furthermore, the broader class of pyridine and dihydropyridine scaffolds are prevalent in a wide array of FDA-approved drugs, indicating their general utility in drug design.[4] This guide will primarily focus on the iron-chelating potential of the molecule as a primary hypothesis, with secondary hypotheses exploring other potential targets based on its pyridine carboxamide-like structure.

Primary Hypothesis: Iron Chelation as a Key Therapeutic Mechanism

The most compelling putative mechanism of action for this compound is iron chelation. The 3-hydroxy-4-pyridinone (3,4-HPO) scaffold, which is structurally analogous to the core of the topic compound, is a well-established bidentate chelator of iron.[5] Deferiprone, a 1,2-dimethyl-3-hydroxy-4-pyridinone, is a clinically approved drug for the treatment of iron overload disorders, highlighting the therapeutic relevance of this chemical class.[5]

The Role of Iron in Pathophysiology

Iron is an essential element for most forms of life, playing a critical role in numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species that can damage cellular components. Furthermore, many pathogens, including bacteria and fungi, have an absolute requirement for iron for their growth and virulence.[5][6] Thus, iron chelation can be a powerful therapeutic strategy in a variety of diseases, including iron overload diseases, cancer, and infectious diseases.

Proposed Mechanism of Iron Chelation

The 3-hydroxy and adjacent pyridine nitrogen of this compound can form a stable five-membered ring with a metal ion, such as Fe(III). This interaction would sequester iron, making it unavailable for biological processes. The proposed chelation mechanism is depicted in the diagram below.

Caption: Proposed iron chelation by the topic compound.

Secondary Hypotheses: Exploring Other Potential Therapeutic Avenues

While iron chelation is the most probable mechanism of action, the pyridine carboxamide scaffold present in this compound suggests other potential therapeutic targets.

Inhibition of SHP2 Allosteric Site

Recent studies have identified substituted pyridine carboxamide derivatives as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[7] SHP2 is a critical regulator of cell proliferation pathways and is a promising target for cancer therapy.[7] It is plausible that this compound could bind to an allosteric pocket on SHP2, leading to its inhibition.

Antibacterial Activity

The 3-hydroxypyridinone core has been explored for its antibacterial properties, not only through iron deprivation but also by acting as a "Trojan horse" to deliver other antibacterial agents into bacteria via their siderophore uptake systems.[8] Derivatives of 3-hydroxy-1,6-dimethylpyridin-4-ones have shown biofilm inhibitory activity against Pseudomonas aeruginosa by a dual mechanism of quorum sensing inhibition and iron chelation.[6] It is therefore conceivable that this compound could exhibit direct or indirect antibacterial effects.

Histone Deacetylase (HDAC) Inhibition

Certain N-hydroxybenzamide derivatives have been designed as histone deacetylase (HDAC) inhibitors, with the hydroxamic acid moiety acting as a zinc-chelating group in the enzyme's active site.[9] While the 3-hydroxypyridine is not a classic zinc-binding group in this context, its metal-chelating properties suggest that it could potentially interact with the zinc ion in the HDAC active site, leading to enzyme inhibition.

Experimental Validation Plan

A systematic experimental approach is required to validate these hypotheses. The following section outlines a series of proposed experiments, from initial in vitro validation to cell-based assays.

In Vitro Iron Chelation Assays

The first step is to confirm the iron-chelating ability of the compound.

| Assay | Principle | Expected Outcome |

| Chrome Azurol S (CAS) Assay | A colorimetric competition assay where the compound removes iron from the CAS-iron complex, leading to a color change. | A dose-dependent color change, indicating iron chelation. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to iron, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). | A measurable heat change upon titration, confirming a direct binding interaction and providing thermodynamic parameters. |

Experimental Protocol: Chrome Azurol S (CAS) Assay

-

Preparation of CAS shuttle solution: Prepare a solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer.

-

Assay setup: In a 96-well plate, add the CAS shuttle solution to serial dilutions of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a plate reader.

-

Data analysis: Calculate the percentage of iron chelation relative to a control without the compound.

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Cell-Based Assays for Iron Deprivation

If the compound is confirmed to be an iron chelator, the next step is to assess its effects on cellular iron metabolism.

| Assay | Cell Line | Principle | Expected Outcome |

| Cell Viability Assay (MTT/XTT) | Cancer cell lines (e.g., A549 lung cancer)[10] | Measures the metabolic activity of cells, which is dependent on iron-containing enzymes. | A dose-dependent decrease in cell viability. |

| Ferritin ELISA | Any iron-responsive cell line | Measures the level of ferritin, an iron storage protein, which is downregulated under iron-deprived conditions. | A dose-dependent decrease in intracellular ferritin levels. |

| Transferrin Receptor (TfR1) Expression | Any iron-responsive cell line | Measures the expression of TfR1, which is upregulated under iron-deprived conditions. | A dose-dependent increase in TfR1 expression (measured by qPCR or Western blot). |

Evaluation of Secondary Hypotheses

Parallel to the iron chelation studies, the secondary hypotheses can be investigated through targeted assays.

| Hypothesis | Assay | Principle |

| SHP2 Inhibition | In vitro SHP2 phosphatase assay | Measures the dephosphorylation of a substrate by recombinant SHP2 in the presence of the compound. |

| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) assay | Determines the lowest concentration of the compound that inhibits the visible growth of a bacterial strain (e.g., P. aeruginosa).[6] |

| HDAC Inhibition | In vitro HDAC activity assay | Measures the deacetylation of a fluorogenic substrate by a nuclear extract or recombinant HDAC enzyme in the presence of the compound. |

Conclusion and Future Directions

The structural features of this compound, particularly its 3-hydroxypyridine core, strongly suggest that its primary mechanism of action is likely to be iron chelation. This hypothesis is supported by the known pharmacology of structurally related compounds.[5] The proposed experimental plan provides a clear path to validate this hypothesis and to explore other potential therapeutic targets. Should the compound prove to be a potent iron chelator with significant cellular activity, further studies would be warranted to investigate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in relevant animal models of disease. The exploration of this and similar molecules could lead to the development of novel therapeutics for a range of disorders, from iron overload to cancer and infectious diseases.

References

-

This compound - Amerigo Scientific. [Link]

-

3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. [Link]

-

Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed. [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed. [Link]

-

N-(3-hydroxy-4-pyridinyl)pyridine-3-carboxamide - PubChem. [Link]

-

MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. [Link]

-

Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC - PubMed Central. [Link]

-

Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

-

3-Hydroxy-pyridin-4(1H)-ones as siderophores mediated delivery of isobavachalcone enhances antibacterial activity against pathogenic Pseudomonas aeruginosa - PubMed. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. klandchemicals.com [klandchemicals.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuning the Anti(myco)bacterial Activity of 3-Hydroxy-4-pyridinone Chelators through Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 2-Substituted 3-Hydroxy-1,6-dimethylpyridin-4(1 H)-ones as Dual-Acting Biofilm Inhibitors of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxy-pyridin-4(1H)-ones as siderophores mediated delivery of isobavachalcone enhances antibacterial activity against pathogenic Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

Methodological & Application

Introduction: Unveiling the Therapeutic Potential of Prolyl Hydroxylase Inhibition

An In-Depth Technical Guide Topic: N-(3-Hydroxy-pyridin-4-yl)-2,2-dimethyl-propionamide In Vitro Assay Protocols Audience: Researchers, scientists, and drug development professionals.

The cellular response to changes in oxygen availability is a fundamental process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). The stability of the HIF-1α subunit is tightly controlled by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes.[1][2][3] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, tagging it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its rapid proteasomal degradation.[2]

Small molecule inhibitors of PHD enzymes prevent this degradation, causing the stabilization and accumulation of HIF-1α even in the presence of normal oxygen levels.[1] This stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation upregulates a cascade of proteins involved in erythropoiesis, angiogenesis, and cell metabolism, making PHD inhibitors a promising therapeutic strategy for conditions like anemia associated with chronic kidney disease.[1][5]

This compound possesses structural features, particularly the 3-hydroxy-pyridine moiety, characteristic of potent PHD inhibitors that act by chelating the active site iron atom and competing with the 2-OG co-factor. This guide provides a comprehensive suite of detailed in vitro assay protocols designed to rigorously characterize the biochemical and cellular activity of this compound as a PHD inhibitor.

The HIF-1α Signaling Pathway: A Point of Intervention

The central mechanism of a PHD inhibitor is to interrupt the oxygen-dependent degradation pathway of HIF-1α. The following diagram illustrates this process, highlighting the inhibitory action.

Caption: Generalized workflow for detecting HIF-1α protein via Western blot.

Detailed Methodology:

-

Cell Culture & Treatment:

-

Cell Lines: Human cell lines such as Hep3B, HeLa, or U2OS are commonly used. [6] * Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Compound Preparation: Prepare a 1000x stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO). [1] * Incubation: Replace the medium with the compound-containing medium and incubate for a specified duration (a time-course of 4, 8, and 16 hours is recommended). [1]

-

-

Cell Lysis & Protein Quantification:

-

Lysis Buffer Preparation: Use ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. The addition of a proteasome inhibitor (e.g., MG132) to a positive control well can be useful. Some protocols also recommend adding cobalt chloride (CoCl₂) to the lysis buffer to further inhibit PHD activity post-lysis. [7] * Lysis: Wash cells once with ice-cold PBS. Add 100-150 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. [6] * Clarification: Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [1] * Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit, following the manufacturer's instructions. [6][8]

-

-

Western Blotting:

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Electrophoresis: Load samples onto an 8% SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C. Also probe for a loading control protein (e.g., β-actin or GAPDH). [6] * Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [6] * Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. [1]

-

-

Analysis:

-

Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the corresponding loading control signal to correct for loading differences.

-

Protocol 2: HRE-Luciferase Reporter Assay for HIF-1 Transcriptional Activity

This assay quantifies the functional consequence of HIF-1α stabilization by measuring the transcriptional activity of HIF-1.

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the HRE. When the test compound stabilizes HIF-1α, the HIF-1 complex binds to the HREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to HIF-1 transcriptional activity. [6]

Caption: Workflow for the HRE Luciferase Reporter Assay.

Detailed Methodology:

-

Cell Culture & Transfection:

-